4,4'-Difluorobiphenyl

Toxicology Drug Metabolism Environmental Health

Researchers requiring a non-hazardous monomer for high-temperature polymer synthesis face toxicity liabilities with 4,4'-dichlorobiphenyl. 4,4'-Difluorobiphenyl (CAS 398-23-2) is the regulatory-driven replacement, demonstrated to lack hepatic effects in vivo. • Safer monomer for poly(biphenylene sulfide) resins retaining mechanical properties up to ~700°F • Unique C-F bond geometry (1.349 Å) enabling precise dielectric anisotropy tuning in liquid crystal formulations • Well-characterized thermodynamic reference standard (-46.5 kcal/mol). Sourced at ≥98% purity from globally distributed stock with rapid fulfillment.

Molecular Formula C12H8F2
Molecular Weight 190.19 g/mol
CAS No. 398-23-2
Cat. No. B165722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Difluorobiphenyl
CAS398-23-2
Synonyms4,4'-difluorobiphenyl
4,4'-difluorodiphenyl
Molecular FormulaC12H8F2
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)F)F
InChIInChI=1S/C12H8F2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
InChIKeyPZDAAZQDQJGXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Difluorobiphenyl (CAS 398-23-2): Baseline Properties and Commercial Availability for Procurement


4,4'-Difluorobiphenyl (CAS 398-23-2) is a dihalogenated biphenyl derivative characterized by two para-substituted fluorine atoms on a biphenyl core, with the molecular formula C12H8F2 . It is a colorless crystalline solid with a reported melting point in the range of 88-91 °C and a boiling point of 254-255 °C [1]. This compound is commercially available in high purity (e.g., 99% grade) from major chemical suppliers, typically as a powder or crystal, and is a key industrial monomer and synthetic intermediate for high-performance polymers and liquid crystals . Its unique properties arise from the presence of the highly electronegative fluorine atoms, which impart distinct chemical and thermal stability compared to its chloro- and bromo-substituted analogs.

Selection Logic Dihalogenated biphenyl with fluorine-specific electronic and thermal stability Monomer and intermediate for high-performance polymers and liquid crystals
Procurement Context High-purity crystalline solid (99% grade) for synthesis and material science Available as powder or crystal from major suppliers
Workflow Fit Process chemistry and polymer synthesis requiring para-fluorinated biphenyl core Regulatory-driven replacement context for dichloro analogs

Why 4,4'-Difluorobiphenyl Cannot Be Substituted: Critical Differentiators in Reactivity, Safety, and Application Performance


Substitution of 4,4'-Difluorobiphenyl with other 4,4'-dihalobiphenyls (e.g., dichloro- or dibromo-analogs) is not feasible due to profound differences in key properties that dictate both process feasibility and application performance. These include significant variance in toxicological profiles [1], fundamental molecular geometry and bond lengths [2], and thermodynamic stability [3]. In polymer synthesis, the use of 4,4'-difluorobiphenyl was a direct regulatory-driven replacement for the hazardous 4,4'-dichlorobiphenyl, highlighting a critical safety advantage [4]. Furthermore, the unique electronic and steric properties conferred by the fluorine atoms are essential for achieving the desired characteristics in high-performance materials, such as specific dielectric anisotropy in liquid crystals [5]. These quantifiable differences make the fluorine derivative a distinct and non-interchangeable chemical entity for industrial and research applications.

Dichloro- and dibromo-analogs are not direct replacements Profound differences in toxicological profiles and regulatory status may shift process viability and safety-related endpoint context.
Molecular geometry mismatch limits material transfer Distinct C-F bond length, inter-ring distance, and dihedral angle alter packing density and liquid-crystal mesophase behavior.
Thermodynamic stability divergence affects process design Exothermic vs. endothermic formation enthalpy requires independent reaction energetics and scale-up validation.

Product-Specific Quantitative Evidence: Why 4,4'-Difluorobiphenyl Outperforms 4,4'-Dichloro- and 4,4'-Dibromobiphenyl Analogs


Toxicological Safety Profile: Lack of Hepatic Enzyme Induction in Mammalian Model

In an in vivo toxicological study on rats, 4,4'-difluorobiphenyl demonstrated a distinct safety advantage, showing no observable effect on hepatic function. In stark contrast, both 4,4'-dichlorobiphenyl and 4,4'-dibromobiphenyl caused marked induction of hepatic mono-oxygenases and proliferation of the smooth endoplasmic reticulum, with the effect being more pronounced for the dibromo analog [1]. This establishes a clear differentiation in biological activity among the 4,4'-dihalobiphenyls.

Hepatic Enzyme Induction
Head-to-head
Target: No effect observed. Comparators: Marked induction of mono-oxygenases and SER proliferation.
Supports safety-related endpoint monitoring context
In vivo rat model; qualitative difference from 'no effect' to 'marked induction'.
Toxicology Drug Metabolism Environmental Health

Molecular Geometry and Conformation: Distinct C-F Bond Length and Inter-Ring Dihedral Angle

Gas-phase electron diffraction studies reveal that 4,4'-difluorobiphenyl possesses unique structural parameters compared to its chloro- analog. The carbon-fluorine bond length is significantly shorter (r(C-F) = 1.349 Å) than the carbon-chlorine bond (r(C-Cl) = 1.736 Å). The inter-ring C-C bond distance is also distinct (1.483 Å vs 1.494 Å). Furthermore, the compounds exhibit different dihedral angles, with 4,4'-difluorobiphenyl having an angle of 44.1° compared to 45.2° for 4,4'-dichlorobiphenyl [1].

Molecular Geometry
Head-to-head
C-F: 1.349 Å; C-Cl: 1.736 Å. Inter-ring: 1.483 Å vs 1.494 Å. Dihedral: 44.1° vs 45.2°.
Reported structural distinction critical for mesophase behavior
Gas-phase electron diffraction; dynamic model applied.
Structural Chemistry Computational Chemistry Molecular Modeling

Thermodynamic Stability: Standard Enthalpy of Formation in Vapor State

Thermochemical analysis reveals a substantial difference in the standard heat of formation in the vapor state between 4,4'-difluorobiphenyl and 4,4'-dichlorobiphenyl. The formation enthalpy for the fluorinated compound is exothermic (-46.5 kcal/mol), while that for the chlorinated analog is endothermic (+28.8 kcal/mol) [1]. This indicates a significant thermodynamic divergence between the two compounds.

Formation Enthalpy
Head-to-head
Target: −46.5 kcal/mol. Comparator: +28.8 kcal/mol. Difference: 75.3 kcal/mol lower.
Supports process safety and energetics review
Combustion calorimetry and Knudsen effusion; vapor-state values.
Thermochemistry Process Safety Energetic Materials

Improved Manufacturing Process Yield and Regulatory Compliance

The shift from 4,4'-dichlorobiphenyl to 4,4'-difluorobiphenyl in poly(biphenylene sulfide) resin production was driven by the former's classification as environmentally hazardous and a risk to human health [1]. While earlier Grignard coupling methods for 4,4'-difluorobiphenyl achieved ~80% yield, more recent patented processes demonstrate the ability to achieve commercial yields above 95% while avoiding toxic thallium catalysts and regulated benzidine precursors [REFS-2, REFS-3].

Process Yield & Compliance
Class-level
Shift from hazardous dichloro monomer; modern synthesis yield >95%.
May support regulatory-compliant polymer procurement
Patent literature; yield improvement from ~80% to >95%.
Synthetic Chemistry Process Chemistry Green Chemistry

Validated Application Scenarios for 4,4'-Difluorobiphenyl: Where the Evidence Confirms Optimal Fit


High-Performance Polymer Synthesis Requiring a Non-Toxic Monomer

4,4'-Difluorobiphenyl is the monomer of choice for synthesizing poly(biphenylene sulfide) (PBS) resins when a safer alternative to 4,4'-dichlorobiphenyl is mandated [7]. This is due to the compelling toxicological evidence showing a lack of hepatic effects in vivo for the fluorinated compound [5]. The resulting PBS resin is characterized by a high melting point and excellent retention of mechanical properties at elevated temperatures (up to ~700°F) [3], making it ideal for high-temperature composite applications.

Advanced Liquid Crystal Displays (LCDs) Requiring Fine-Tuned Dielectric Anisotropy

Compounds based on a difluorobiphenyl core are critical components in liquid crystal mixtures for active-matrix displays [7]. While 4,4'-difluorobiphenyl itself is an intermediate, its unique molecular geometry—specifically the short C-F bond and distinct dihedral angle [5]—is a foundational element in the design of liquid crystalline molecules. This structural basis enables the fine-tuning of properties like dielectric anisotropy and viscosity, which are essential for high-performance electro-optical devices.

Academic and Industrial Research into Halogen Effects on Molecular Conformation

As a key member of the 4,4'-dihalobiphenyl series, this compound is an essential research tool for fundamental studies comparing the influence of halogen substitution on molecular structure and dynamics. Its unique structural parameters, such as its specific C-F bond length (1.349 Å) and inter-ring distance (1.483 Å), provide a critical data point for comparative studies with chloro-, bromo-, and iodo- analogs [7]. This makes it indispensable for validating computational models and understanding structure-property relationships in aromatic systems.

Thermochemical and Energetic Material Research

4,4'-Difluorobiphenyl serves as a valuable model compound in thermochemical studies due to its well-characterized and distinct thermodynamic properties [7]. Its exothermic heat of formation (-46.5 kcal/mol) provides a stark contrast to the endothermic chloro-analog (+28.8 kcal/mol), making it a useful reference standard for calorimetry and for developing group contribution methods to predict the energetics of more complex fluorinated organic molecules.

Application
Selection Property
Validation Focus
High-performance polymer synthesis
Non-hazardous monomer with favorable toxicological profile
Hepatic enzyme induction endpoint context
Liquid crystal intermediate research
Short C-F bond and distinct dihedral angle
Dielectric anisotropy and viscosity tuning review
Halogen effect conformational studies
Specific bond lengths and inter-ring distance
Computational model validation and structure-property relationship review
Thermochemical reference standard
Well-characterized exothermic formation enthalpy
Calorimetry and group contribution method development

Technical Documentation Hub

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38 linked technical documents
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